Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by its unique structure, which includes a trimethylsilyl group, an ethoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[4,5-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridine derivatives, such as:
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate is unique due to its specific structural features, such as the presence of the trimethylsilyl group and the carboxylate ester.
Properties
Molecular Formula |
C14H21N3O3Si |
---|---|
Molecular Weight |
307.42 g/mol |
IUPAC Name |
methyl 3-(2-trimethylsilylethoxymethyl)imidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C14H21N3O3Si/c1-19-14(18)11-7-15-8-12-13(11)16-9-17(12)10-20-5-6-21(2,3)4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
GPFFGUVPWDVWJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1N=CN2COCC[Si](C)(C)C |
Origin of Product |
United States |
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